

# Ociperlimab vs. First-Generation Immunotherapies: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ocipumaltib |           |
| Cat. No.:            | B15607502   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is continuously evolving, with next-generation checkpoint inhibitors aiming to enhance the efficacy of established first-generation agents. Ociperlimab, an investigational monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), represents one such effort. This guide provides an objective comparison of the performance of Ociperlimab, primarily in combination with PD-1 inhibitors, against first-generation immunotherapies like PD-1/PD-L1 inhibitors, supported by available clinical trial data and detailed experimental methodologies.

### Mechanism of Action: A Dual Approach to Reinvigorating Anti-Tumor Immunity

First-generation immunotherapies, such as pembrolizumab (Keytruda®) and nivolumab (Opdivo®), function by blocking the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This blockade releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.

Ociperlimab introduces a second layer of immune checkpoint inhibition by targeting TIGIT.[1] TIGIT is another inhibitory receptor expressed on T-cells and Natural Killer (NK) cells. By binding to its ligands on tumor cells, TIGIT suppresses the activity of these immune cells. Ociperlimab, by blocking the TIGIT pathway, is designed to further enhance the anti-tumor



immune response, potentially leading to synergistic effects when combined with PD-1 inhibitors.[2][3]

### Performance and Efficacy: A Look at the Clinical Data

Direct head-to-head trials of Ociperlimab monotherapy against first-generation immunotherapies are limited. The primary clinical development strategy for Ociperlimab has been in combination with the anti-PD-1 antibody tislelizumab. Therefore, this comparison focuses on the performance of the Ociperlimab-tislelizumab combination versus PD-1 inhibitor monotherapy, which is the standard of care in many settings.

It is crucial to note that the Phase 3 AdvanTIG-302 trial, which was designed to compare ociperlimab plus tislelizumab against pembrolizumab in first-line non-small cell lung cancer (NSCLC), was discontinued due to futility as it was unlikely to meet its primary endpoint of overall survival.[4][5] This outcome underscores the challenges in developing novel immunotherapy combinations.

The following tables summarize key efficacy and safety data from clinical trials involving the Ociperlimab-tislelizumab combination and first-generation immunotherapies in relevant patient populations.

Table 1: Efficacy of Ociperlimab in Combination with Tislelizumab



| Clinical<br>Trial                               | Indication                                                                | Treatment<br>Arm              | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|-------------------------------------------------|---------------------------------------------------------------------------|-------------------------------|-----------------------------------|-----------------------------------------|---------------------------------------|
| AdvanTIG-<br>105 (Dose-<br>Expansion<br>Cohort) | Treatment-<br>naïve,<br>metastatic,<br>PD-L1+<br>NSCLC                    | Ociperlimab +<br>Tislelizumab | 53.8%<br>(unconfirmed)            | 5.4 months                              | Not<br>Evaluable                      |
| PD-L1 TC 1-<br>49%                              | 44.0%<br>(unconfirmed)                                                    | 5.2 months                    | Not<br>Evaluable                  |                                         |                                       |
| PD-L1 TC<br>≥50%                                | 71.4%<br>(unconfirmed)                                                    | 5.6 months                    | Not<br>Evaluable                  |                                         |                                       |
| AdvanTIG-<br>202                                | Previously<br>treated<br>recurrent or<br>metastatic<br>cervical<br>cancer | Ociperlimab +<br>Tislelizumab | 23.2%                             | 3.0 months                              | 12.2 months                           |
| PD-L1+<br>subgroup                              | 27.4%                                                                     | 4.1 months                    | 16.4 months                       |                                         |                                       |

Source: OncLive, 2022[6]; PubMed, 2025[7]

Table 2: Efficacy of First-Generation Immunotherapy (Pembrolizumab) in a Comparable Indication



| Clinical<br>Trial | Indication                                                       | Treatment<br>Arm  | Overall<br>Response<br>Rate (ORR)   | Median Progressio n-Free Survival (PFS)              | 5-Year<br>Overall<br>Survival<br>(OS) Rate |
|-------------------|------------------------------------------------------------------|-------------------|-------------------------------------|------------------------------------------------------|--------------------------------------------|
| KEYNOTE-<br>042   | Locally<br>advanced or<br>metastatic<br>NSCLC, PD-<br>L1 TPS ≥1% | Pembrolizum<br>ab | 27% (TPS<br>≥1%), 39%<br>(TPS ≥50%) | 5.4 months<br>(TPS ≥1%),<br>7.1 months<br>(TPS ≥50%) | 16.6% (TPS<br>≥1%), 21.9%<br>(TPS ≥50%)    |

Source: Journal of Clinical Oncology, 2022[8]

Table 3: Safety Profile of Ociperlimab in Combination with Tislelizumab (AdvanTIG-105)

| Adverse Event (AE) Category      | Percentage of Patients |
|----------------------------------|------------------------|
| Any Treatment-Emergent AE (TEAE) | 95.0%                  |
| Grade ≥3 TEAEs                   | 27.5%                  |
| Any Treatment-Related AE (TRAE)  | 77.5%                  |
| Grade ≥3 TRAEs                   | 10.0%                  |
| Serious TEAEs                    | 25.0%                  |
| Serious TRAEs                    | 10.0%                  |

Source: OncLive, 2022[6]

Table 4: Safety Profile of Pembrolizumab Monotherapy (Representative Data)



| Adverse Event (AE) Category                                                               | Percentage of Patients |
|-------------------------------------------------------------------------------------------|------------------------|
| Immune-Mediated Pneumonitis                                                               | 3.4% (Grade 3-4: 1.3%) |
| Immune-Mediated Colitis                                                                   | 1.7% (Grade 3-4: 0.7%) |
| Immune-Mediated Hepatitis                                                                 | 0.7% (Grade 3-4: 0.5%) |
| Immune-Mediated Endocrinopathies<br>(Hypophysitis, Thyroid disorders, Type 1<br>Diabetes) | Varies by condition    |
| Immune-Mediated Nephritis                                                                 | 0.3% (Grade 3-4: 0.1%) |
| Severe Skin Reactions                                                                     | 1.5% (Grade 3-4: 0.2%) |

Source: KEYTRUDA® (pembrolizumab) Prescribing Information[9]

## Experimental Protocols AdvanTIG-105: A Phase 1 Dose-Escalation and Expansion Study

- Objective: To assess the safety, tolerability, and preliminary anti-tumor activity of ociperlimab in combination with tislelizumab in patients with advanced solid tumors.[10][11][12]
- Methodology: The study consisted of a dose-escalation phase to determine the
  recommended Phase 2 dose (RP2D), followed by a dose-expansion phase in specific tumor
  types.[11][12] Patients received ociperlimab intravenously at escalating doses in combination
  with a fixed dose of tislelizumab (200 mg) every three weeks.[10][11]
- Key Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DoR), and Disease Control Rate (DCR).[10]

### **KEYNOTE-042: A Phase 3 Study of Pembrolizumab in NSCLC**



- Objective: To evaluate the efficacy and safety of pembrolizumab monotherapy compared
  with platinum-based chemotherapy as first-line treatment for patients with locally advanced
  or metastatic non-small cell lung cancer (NSCLC) with a PD-L1 tumor proportion score (TPS)
  of 1% or more.
- Methodology: This was a randomized, open-label, phase 3 trial. Patients were randomized to receive either pembrolizumab (200 mg every 3 weeks for up to 35 cycles) or the investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.
- Key Endpoints: The primary endpoint was overall survival (OS) in patients with a PD-L1 TPS
  of 50% or more, 20% or more, and 1% or more. Secondary endpoints included progressionfree survival (PFS) and objective response rate (ORR).[8]

### Visualizing the Pathways and Processes Signaling Pathways





Signaling Pathways of Ociperlimab and First-Generation Immunotherapies

Click to download full resolution via product page

Caption: Signaling pathways of Ociperlimab and first-generation immunotherapies.

### **Experimental Workflow for a Combination Immunotherapy Trial**



#### Conceptual Workflow of a Combination Immunotherapy Clinical Trial



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Ociperlimab Clinical Trials Development Insight BioSpace [biospace.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A Study of Ociperlimab With Tislelizumab Compared to Pembrolizumab in Participants With Untreated Lung Cancer [clin.larvol.com]
- 6. onclive.com [onclive.com]
- 7. AdvanTIG-202: Phase 2 open-label, two-cohort multicenter study of ociperlimab plus tislelizumab and tislelizumab alone in patients with previously treated recurrent or metastatic cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ociperlimab vs. First-Generation Immunotherapies: A Comparative Performance Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607502#benchmarking-ociperlimab-s-performance-against-first-generation-immunotherapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com